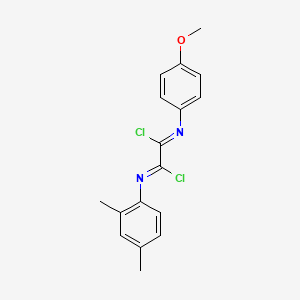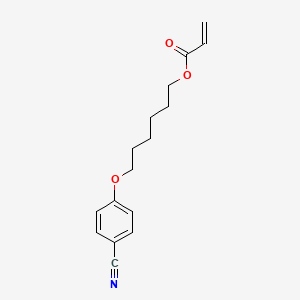dimethylsilane CAS No. 811867-39-7](/img/structure/B12516925.png)
[2-(2-Bromo-4-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C14H22BrFOSi. It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties. This compound is particularly notable for its applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of automated reactors and continuous flow systems. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out using aqueous acid or base at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding alcohol and silanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) is used as a protecting group for alcohols and phenols. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .
Biology and Medicine: Its derivatives are being explored for their biological activity and potential therapeutic uses .
Industry: In the material science industry, this compound is used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for use in high-performance materials .
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) involves its ability to act as a protecting group in organic synthesis. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled deprotection of alcohols and phenols. This selective reactivity is crucial in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Bromo-4-chlorophenoxy)ethoxydimethylsilane
- 2-(2-Bromo-4-methylphenoxy)ethoxydimethylsilane
- 2-(2-Bromo-4-iodophenoxy)ethoxydimethylsilane
Uniqueness: Compared to its analogs, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) offers a unique combination of reactivity and stability. The presence of the fluorine atom enhances its chemical stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
811867-39-7 |
|---|---|
Molekularformel |
C14H22BrFO2Si |
Molekulargewicht |
349.31 g/mol |
IUPAC-Name |
2-(2-bromo-4-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(16)10-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChI-Schlüssel |
KOMDENVWXMMDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
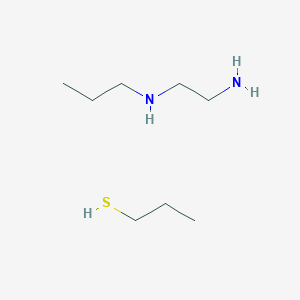
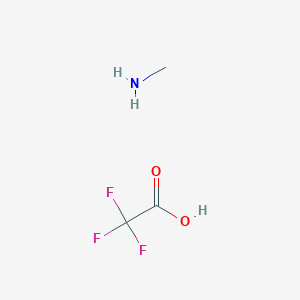
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
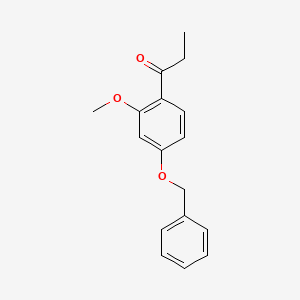

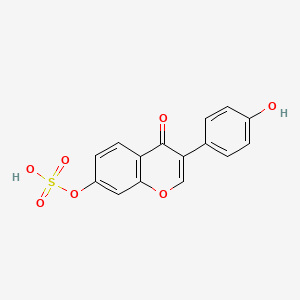
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
